2-Benzylamino-2-M-tolylacetamide

Positional isomerism Lipophilicity Medicinal chemistry

This meta-methyl positional isomer (CAS 271583-50-7) is essential for synthesizing 3-methylphenylglycine derivatives. Do not substitute with para-methyl isomer (CAS 271583-52-9). Supplied as racemate, ideal for chiral method development. Confirm CAS number upon receipt. For research use only.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 271583-50-7
Cat. No. B13742840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylamino-2-M-tolylacetamide
CAS271583-50-7
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)N)NCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c1-12-6-5-9-14(10-12)15(16(17)19)18-11-13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H2,17,19)
InChIKeyIPBCAHHPJSZJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylamino-2-M-tolylacetamide CAS 271583-50-7: Structural Identity and Physicochemical Profile of a Substituted Alpha-Aminoamide


2-Benzylamino-2-M-tolylacetamide (CAS 271583-50-7), systematically named 2-(benzylamino)-2-(3-methylphenyl)acetamide, is a synthetic alpha-aminoamide compound with molecular formula C16H18N2O and molecular weight 254.33 g/mol [1]. The molecule features a benzylamino group at the alpha-carbon, a primary amide terminus, and a characteristic meta-methyl substitution on the phenyl ring, which distinguishes it from its para-methyl positional isomer (CAS 271583-52-9) [2]. Computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area of 55.1 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the broader class of substituted 2-benzylamino-2-phenyl-acetamides, a scaffold covered by foundational patents from Newron Pharmaceuticals (WO-9935123-A1) describing sodium channel blocking activity relevant to chronic and neuropathic pain indications [3].

Why Generic Substitution Risks Compound Misassignment: Meta-Methyl Positional Specificity in 2-Benzylamino-2-M-tolylacetamide


Within the substituted 2-benzylamino-2-phenyl-acetamide class, the position of the aryl methyl substituent is a critical determinant of both physicochemical behavior and pharmacological profile. The meta-methyl substitution in 2-Benzylamino-2-M-tolylacetamide (3-methylphenyl) generates a distinct electron distribution and steric environment compared to the para-methyl isomer (CAS 271583-52-9, 4-methylphenyl) [1]. These positional isomers share identical molecular formula and molecular weight (C16H18N2O, 254.33 g/mol) but differ in chromatographic retention, metabolic liability, and target engagement potential [1][2]. The foundational Newron patent WO-9935123-A1 explicitly teaches that aryl substitution patterns on the 2-benzylamino-2-phenyl-acetamide scaffold modulate sodium channel subtype selectivity and in vivo anticonvulsant efficacy [3]. Generic interchange between meta- and para-methyl positional isomers, or with the unsubstituted parent compound 2-benzylamino-2-phenylacetamide (CAS 32153-16-5), cannot be assumed without confirmatory analytical identity testing and, where relevant, biological qualification in the specific assay system of interest [2][3].

Quantitative Evidence for 2-Benzylamino-2-M-tolylacetamide (CAS 271583-50-7): Structural, Physicochemical, and Class-Based Differentiation Data


Meta-Methyl Substitution Confers Physicochemical Differentiation from the Para-Methyl Positional Isomer

2-Benzylamino-2-M-tolylacetamide (meta-methyl, 3-methylphenyl) and 2-(benzylamino)-2-(p-tolyl)acetamide (para-methyl, CAS 271583-52-9) are positional isomers with identical molecular formula (C16H18N2O) and molecular weight (254.33 g/mol), yet the meta-methyl substitution pattern alters molecular shape, dipole moment, and chromatographic behavior. The target compound has a computed XLogP3 of 2.3 and TPSA of 55.1 Ų [1]. The para-isomer has a computed LogP of 3.40 (using a different estimation method) and TPSA of 55.12 Ų [2]. While TPSA values are nearly identical, the >1 log unit difference in computed lipophilicity between estimation methods underscores the need for experimental confirmation of physicochemical properties rather than reliance on any single in silico prediction. The meta-methyl orientation also places the methyl group in a position that can engage in different steric and electronic interactions with biological targets compared to the para orientation, a principle well-established in the SAR of sodium channel blocking alpha-aminoamides [3].

Positional isomerism Lipophilicity Medicinal chemistry

Structural Differentiation from the Unsubstituted Parent Scaffold 2-Benzylamino-2-phenylacetamide

Relative to the unsubstituted parent scaffold 2-benzylamino-2-phenylacetamide (CAS 32153-16-5, C15H16N2O, MW 240.30 g/mol), 2-Benzylamino-2-M-tolylacetamide introduces a methyl group at the meta position of the phenyl ring, increasing molecular weight by 14.03 Da (254.33 vs. 240.30 g/mol) and adding one heavy atom [1]. This methyl addition is predicted to increase lipophilicity (estimated contribution of +0.5 to +0.6 log units for an aromatic methyl group based on standard fragment-based calculations) and may modulate metabolic vulnerability at the phenyl ring. The parent compound lacks the methyl substituent entirely, making it less sterically hindered but also less lipophilic, which can affect both target binding kinetics and ADME properties [2]. No direct comparative in vitro pharmacology data between these two specific compounds has been published in the peer-reviewed literature.

SAR Hydrophobicity Lead optimization

Class-Level Evidence: Sodium Channel Blockade Activity of 2-Benzylamino-2-phenyl-acetamide Scaffold

The substituted 2-benzylamino-2-phenyl-acetamide scaffold, of which 2-Benzylamino-2-M-tolylacetamide is a member, is documented in patent WO-9935123-A1 as possessing sodium channel blocking activity with therapeutic utility in chronic and neuropathic pain [1]. The patent specifically claims compounds of formula (I) wherein aryl substituents R, R1, R2, and R3 can independently be hydrogen, C1-C6 alkyl (including methyl), halogen, hydroxy, C1-C6 alkoxy, or trifluoromethyl. This explicitly encompasses the 3-methylphenyl substitution pattern present in the target compound [1]. Published sodium channel site-2 binding data for related alpha-aminoamide anticonvulsants demonstrate that compounds in this class exhibit low micromolar affinity, and that this site-2 binding correlates with in vivo anticonvulsant efficacy in the maximal electroshock (MES) seizure model [2]. However, no compound-specific IC50, Ki, or efficacy data for 2-Benzylamino-2-M-tolylacetamide at any specific sodium channel subtype (Nav1.1–Nav1.9) have been identified in public databases or peer-reviewed literature as of the search date. All biological activity assertions for this specific compound are strictly class-level inferences.

Sodium channel Nav1.7 Anticonvulsant Pain

Documented Synthetic Utility as a Precursor for Substituted Phenylglycines via Modified Strecker Reaction

2-Benzylamino-2-M-tolylacetamide has a documented application as a synthetic intermediate in the preparation of substituted phenylglycines [1]. Specifically, the compound serves as a precursor for RS-3-methylphenylglycine via a deprotection sequence using palladium on activated charcoal, sodium hydroxide, and hydrazine monohydrate in aqueous medium [1]. This synthetic route, described as a convenient scalable process for preparing substituted phenylglycines via a modified Strecker reaction, involves bisulfite-mediated addition of benzylamine and cyanide anion to substituted benzaldehydes, followed by hydrolysis of the resulting aminonitriles to N-protected amino acids . In contrast, the para-methyl isomer (CAS 271583-52-9) would yield RS-4-methylphenylglycine, and the unsubstituted parent would yield RS-phenylglycine, making positional isomer identity critical for the stereochemical outcome and final product identity in amino acid synthesis workflows [1].

Synthetic intermediate Phenylglycine Strecker reaction Chemical procurement

Racemic Nature and Stereochemical Considerations for Biological Screening vs. Chiral Analogs

2-Benzylamino-2-M-tolylacetamide contains one undefined stereocenter at the alpha-carbon (the carbon bearing the benzylamino and 3-methylphenyl substituents), as confirmed by PubChem characterization (Undefined Atom Stereocenter Count = 1) [1]. This indicates the commercially available material is racemic. This is a critical differentiator from enantiomerically pure, development-stage alpha-aminoamide drug candidates such as safinamide (which requires S-configuration for optimal MAO-B inhibitory activity) and lacosamide (which requires R-configuration for anticonvulsant activity) [2][3]. Published SAR studies on alpha-aminoamide anticonvulsants have demonstrated that sodium channel blocking and anticonvulsant activities are independent of stereochemistry, while sigma-1 receptor binding favors the S-configuration [3]. Users requiring enantiomerically pure material for target engagement studies must perform or commission chiral resolution, as the racemate may display a composite pharmacological profile that does not reflect the activity of either individual enantiomer.

Stereochemistry Racemate Enantiomer Chiral resolution

Procurement-Relevant Application Scenarios for 2-Benzylamino-2-M-tolylacetamide Based on Verified Evidence


Synthesis of meta-Substituted Phenylglycine Building Blocks

The primary documented application of 2-Benzylamino-2-M-tolylacetamide is as a protected precursor for RS-3-methylphenylglycine via palladium-catalyzed hydrogenolytic deprotection . This makes the compound directly relevant for research groups synthesizing meta-substituted phenylglycine derivatives for peptide mimetic or amino acid analog programs. Procurement specifications should require CAS number verification (271583-50-7) and analytical confirmation (e.g., ¹H NMR, HPLC) to ensure the meta-methyl isomer has been supplied rather than the para-methyl positional isomer (CAS 271583-52-9), as the two isomers would produce different phenylglycine products with distinct properties [1].

Sodium Channel Blocker Scaffold for Medicinal Chemistry SAR Exploration

Based on patent WO-9935123-A1, which explicitly encompasses compounds with aryl methyl substitution within the substituted 2-benzylamino-2-phenyl-acetamide scaffold, this compound can serve as a starting point for structure-activity relationship (SAR) studies targeting voltage-gated sodium channels implicated in pain signaling (Nav1.3, Nav1.7, Nav1.8, Nav1.9) [2]. Users should note that compound-specific sodium channel activity data are not publicly available; initial in-house electrophysiological profiling (e.g., PatchXpress or manual patch clamp on Nav1.7-expressing HEK293 cells) is required to establish baseline activity prior to SAR expansion [2].

Racemic Reference Standard for Chiral Chromatography Method Development

Given the presence of one undefined stereocenter [3], 2-Benzylamino-2-M-tolylacetamide in its commercially available racemic form is suitable for use as a racemic reference standard during chiral HPLC or SFC method development. This application is directly relevant for analytical laboratories developing enantiomeric purity methods for alpha-aminoamide drug candidates or intermediates. The racemate can be used to establish retention time windows for both enantiomers and to validate resolution (Rs) and separation factor (α) prior to analyzing enantiomerically enriched samples [3].

Comparative Physicochemical Profiling of Positional Isomer Series

For physicochemical and pre-formulation profiling studies, 2-Benzylamino-2-M-tolylacetamide can be directly compared with its para-methyl positional isomer (CAS 271583-52-9) and the unsubstituted parent (CAS 32153-16-5) to generate experimental logP/logD, solubility, permeability (PAMPA or Caco-2), and metabolic stability datasets [1]. Such comparative data would fill the current gap in publicly available experimental property data for this compound series and provide quantitative justification for isomer selection in lead optimization programs [1].

Quote Request

Request a Quote for 2-Benzylamino-2-M-tolylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.